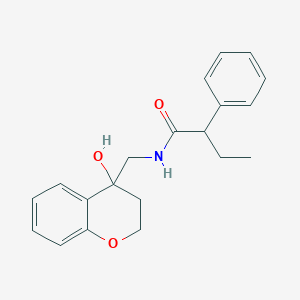

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide” has been reported in the context of antimalarial drug development . For instance, a compound known as “N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS)” was synthesized as part of a study on transmission-blocking antimalarial drugs .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

A study presented a novel strategy for synthesizing spiro[tetrahydropyran-3,3'-oxindole] derivatives through a Prins cascade process, utilizing 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. This method allows for smooth coupling with a variety of aldehydes, producing spiro-oxindole derivatives with excellent selectivity and yields, showcasing a unique approach to constructing spirocycles in one-pot operations (Reddy et al., 2014).

Chemical Synthesis and Characterization

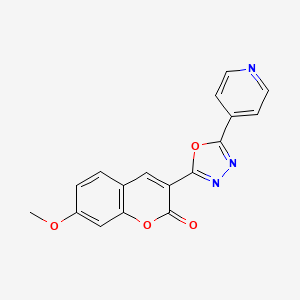

Another research focused on the synthesis and characterization of (S)-4-((4-((3-amino-2-oxo-4-phenylbutoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-7 hydroxy-2H-chromen-2-one hydrochloride. This compound displayed a high excited state dipole moment, indicating a more polar excited state. Additionally, its potential as a chemosensor for Fe3+ and Cu2+ ions in aqueous solutions was explored, showing sensitivity and specificity for these metal ions (Joshi et al., 2016).

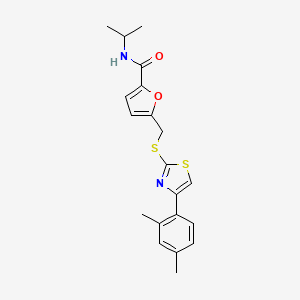

Anticonvulsant and Neuroprotective Evaluation

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. Among these, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as the most effective, displaying significant activity and promising as a potential lead for safer anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Metal-Free Oxidative Arylmethylation

Research introduced a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides to assemble 2,2-disubstituted-N-arylbutanamides with an all-carbon quaternary center. This reaction facilitates the formation of two new C-C bonds using an organic peroxide, highlighting an efficient strategy for complex molecule construction with broad substrate scope and excellent functional group tolerance (Tan et al., 2016).

Zukünftige Richtungen

The future directions for research on “N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide” and related compounds could involve further exploration of their potential as antimalarial drugs . For instance, the N-4HCS compound has been suggested as a starting point for the development of future transmission-blocking antimalarials .

Wirkmechanismus

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-phenylbutanamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, and stabilizes it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the development and transmission of the malaria parasite. Specifically, it impacts the pathways related to the formation of male gametes and their release into the mosquito vector . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The compound’s action results in the inhibition of male gamete formation in the malaria parasite, thereby blocking the parasite’s transmission to the mosquito . This effect is achieved through the compound’s interaction with and stabilization of the Pfs16 protein .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other antimalarial agents and the physiological state of the parasite can affect the compound’s effectiveness Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemical substances

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23)12-13-24-18-11-7-6-10-17(18)20/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUQCSHMEVINKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)

![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2916491.png)

![N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916493.png)

![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)